molecular formula C19H16ClN3O2 B15166519 N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N'-phenylurea CAS No. 642085-04-9

N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N'-phenylurea

Cat. No.: B15166519
CAS No.: 642085-04-9
M. Wt: 353.8 g/mol
InChI Key: LPVCLAONVZQQRX-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N’-phenylurea is an organic compound that belongs to the class of anilides. These compounds are characterized by the presence of an amide group attached to an aromatic ring. The compound is known for its unique structural features, which include a chlorinated phenyl ring and a pyridine moiety connected through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N’-phenylurea typically involves the reaction of 4-chloro-3-(pyridin-3-yloxymethyl)aniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N’-phenylurea may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N’-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N’-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-3-fluoro-N’-phenylurea: Similar structure with a fluorine atom instead of a hydrogen atom.

    N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N’-methylurea: Similar structure with a methyl group instead of a phenyl group.

Uniqueness

N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N’-phenylurea is unique due to its specific combination of a chlorinated phenyl ring and a pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

642085-04-9

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

1-[4-chloro-3-(pyridin-3-yloxymethyl)phenyl]-3-phenylurea

InChI

InChI=1S/C19H16ClN3O2/c20-18-9-8-16(23-19(24)22-15-5-2-1-3-6-15)11-14(18)13-25-17-7-4-10-21-12-17/h1-12H,13H2,(H2,22,23,24)

InChI Key

LPVCLAONVZQQRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)COC3=CN=CC=C3

Origin of Product

United States

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